![molecular formula C14H16O2 B13998658 3-Phenyl-1-oxaspiro[3.5]nonan-2-one CAS No. 7465-32-9](/img/structure/B13998658.png)
3-Phenyl-1-oxaspiro[3.5]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-oxaspiro[35]nonan-2-one is a chemical compound with the molecular formula C14H16O2 It features a spirocyclic structure, which includes a phenyl group attached to a nonane ring system containing an oxaspiro moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-oxaspiro[3.5]nonan-2-one typically involves the aldolization of ketones with phenyl ester enolates. One common method includes the following steps :
Preparation of Enolate: A solution of phenyl 2-methylpropanoate in tetrahydrofuran (THF) is cooled to -90°C and treated with butyllithium to form the enolate.
Aldol Reaction: The enolate is then added to a solution of cyclohexanone in THF at -90°C, resulting in the formation of the β-lactone intermediate.
Isolation: The reaction mixture is allowed to warm to room temperature, and the product is isolated by extraction and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1-oxaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxaspiro moiety to alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1-oxaspiro[3.5]nonan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1-oxaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The spirocyclic structure allows for unique interactions with these targets, contributing to its potential efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxaspiro[3.5]nonan-2-one, 3-methylene-: This compound has a similar spirocyclic structure but differs in the presence of a methylene group.
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one: Another related compound with dimethyl substitution on the spirocyclic ring.
Uniqueness
3-Phenyl-1-oxaspiro[3.5]nonan-2-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in biological research.
Eigenschaften
CAS-Nummer |
7465-32-9 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
3-phenyl-1-oxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C14H16O2/c15-13-12(11-7-3-1-4-8-11)14(16-13)9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI-Schlüssel |
DAISKYGEGTXZIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(C(=O)O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


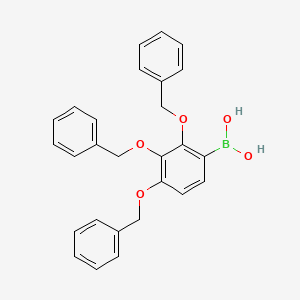
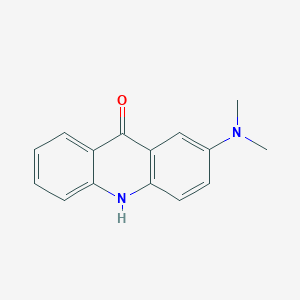
![3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile](/img/structure/B13998587.png)
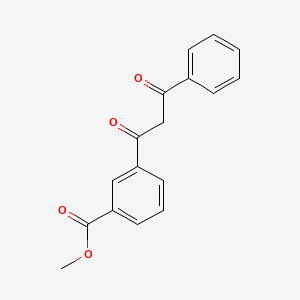
![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)


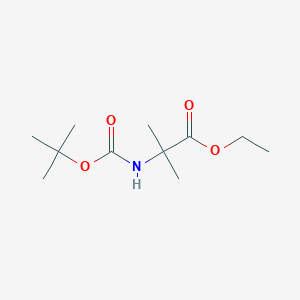
![3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13998613.png)
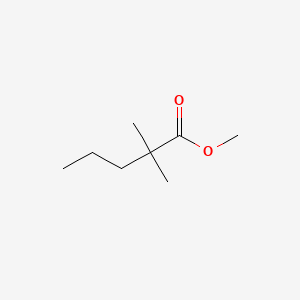
![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)
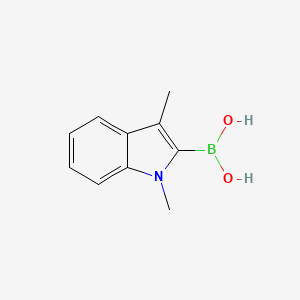
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)

